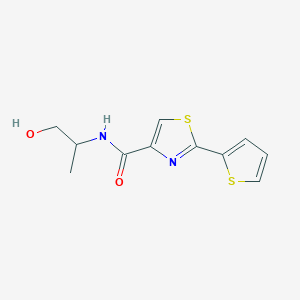![molecular formula C12H13NO3S B14909892 n-(2,3-Dihydrobenzo[b]thiophene-3-carbonyl)-n-methylglycine](/img/structure/B14909892.png)
n-(2,3-Dihydrobenzo[b]thiophene-3-carbonyl)-n-methylglycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,3-Dihydrobenzo[b]thiophene-3-carbonyl)-N-methylglycine is a compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a dihydrobenzo[b]thiophene moiety attached to a carbonyl group, which is further linked to an N-methylglycine unit. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-Dihydrobenzo[b]thiophene-3-carbonyl)-N-methylglycine typically involves the following steps:
Formation of 2,3-Dihydrobenzo[b]thiophene: This can be achieved through the hydrogenation of benzo[b]thiophene using a suitable catalyst such as Rhodium (Rh) under controlled conditions.
Carbonylation: The dihydrobenzo[b]thiophene is then subjected to carbonylation to introduce the carbonyl group at the 3-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-Dihydrobenzo[b]thiophene-3-carbonyl)-N-methylglycine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA, acetic acid as solvent, room temperature.
Reduction: LiAlH4, NaBH4, tetrahydrofuran (THF) as solvent, low temperature.
Substitution: Amines or alcohols, HATU, DIEA, dichloromethane (DCM) as solvent, room temperature.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Amide or ester derivatives.
Scientific Research Applications
N-(2,3-Dihydrobenzo[b]thiophene-3-carbonyl)-N-methylglycine has several applications in scientific research:
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel polymers and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(2,3-Dihydrobenzo[b]thiophene-3-carbonyl)-N-methylglycine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity. For example, it could inhibit certain enzymes involved in inflammatory pathways.
Pathways Involved: The compound may affect signaling pathways such as the NF-κB pathway, which is involved in the regulation of immune responses and inflammation.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydrobenzo[b]thiophene: A precursor in the synthesis of the target compound.
Benzo[b]thiophene: Lacks the dihydro and carbonyl functionalities, making it less reactive in certain chemical reactions.
N-methylglycine: A simple amino acid derivative used in the coupling reaction.
Uniqueness
N-(2,3-Dihydrobenzo[b]thiophene-3-carbonyl)-N-methylglycine is unique due to its combined structural features, which confer specific chemical reactivity and biological activity. The presence of both the dihydrobenzo[b]thiophene and N-methylglycine moieties allows for diverse applications in various fields of research and industry.
Properties
Molecular Formula |
C12H13NO3S |
|---|---|
Molecular Weight |
251.30 g/mol |
IUPAC Name |
2-[2,3-dihydro-1-benzothiophene-3-carbonyl(methyl)amino]acetic acid |
InChI |
InChI=1S/C12H13NO3S/c1-13(6-11(14)15)12(16)9-7-17-10-5-3-2-4-8(9)10/h2-5,9H,6-7H2,1H3,(H,14,15) |
InChI Key |
PNMYFDAIVDMTDT-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC(=O)O)C(=O)C1CSC2=CC=CC=C12 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


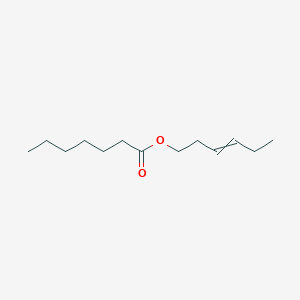
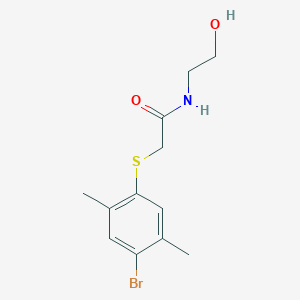
![4-{[(2,2,2-trichloro-1-{[(2E)-3-phenylprop-2-enoyl]amino}ethyl)carbamothioyl]amino}benzoic acid](/img/structure/B14909823.png)



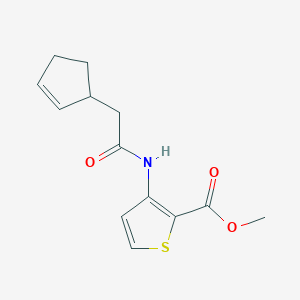


![N-[[2,6-diacetamido-8-(benzoylhydrazinylidene)triazolo[4,5-f]benzotriazol-4-ylidene]amino]benzamide](/img/structure/B14909861.png)
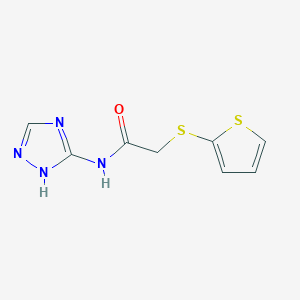
![4-(5-Fluorobenzo[d]oxazol-2-yl)-2-methylaniline](/img/structure/B14909883.png)

